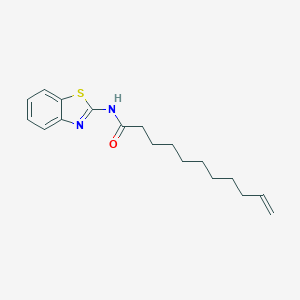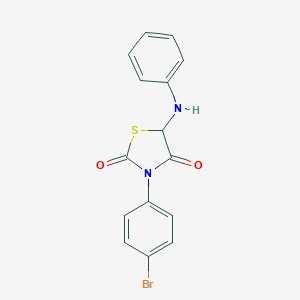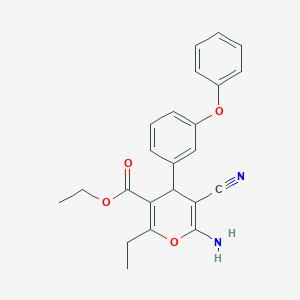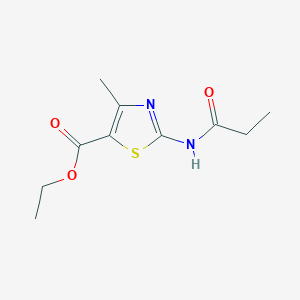
7,8-Dimethyl-4-phenylchroman-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethyl-4-phenylchroman-2-one is an organic compound with the molecular formula C17H16O2 and a molecular weight of 252.31 g/mol . This compound belongs to the class of chromanones, which are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring.
Biochemical Analysis
Biochemical Properties
7,8-Dimethyl-4-phenyl-chroman-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in photoredox synthesis processes, which are crucial for creating 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. These interactions often involve binding to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of 7,8-Dimethyl-4-phenyl-chroman-2-one on various types of cells and cellular processes have been studied extensively. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, chroman-4-one derivatives, including 7,8-Dimethyl-4-phenyl-chroman-2-one, are used in cosmetics for skin and hair care due to their ability to improve texture and treat conditions like inflammation and allergies.
Molecular Mechanism
At the molecular level, 7,8-Dimethyl-4-phenyl-chroman-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in altered cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8-Dimethyl-4-phenyl-chroman-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation. Long-term effects on cellular function have also been noted, with some studies indicating potential benefits in reducing inflammation and improving skin texture.
Dosage Effects in Animal Models
The effects of 7,8-Dimethyl-4-phenyl-chroman-2-one vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects, such as reducing inflammation and improving skin texture. At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
7,8-Dimethyl-4-phenyl-chroman-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can undergo oxidation and reduction reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s overall activity and effectiveness.
Transport and Distribution
The transport and distribution of 7,8-Dimethyl-4-phenyl-chroman-2-one within cells and tissues are crucial for its activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cell membranes. Additionally, its localization and accumulation within certain tissues can affect its overall function and effectiveness.
Subcellular Localization
The subcellular localization of 7,8-Dimethyl-4-phenyl-chroman-2-one plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall effectiveness in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-4-phenylchroman-2-one typically involves the condensation of 2-acetyl-1,1,2-trimethylcyclohexane with benzaldehyde, followed by cyclization of the resulting intermediate. The aldol condensation product is then heated in the presence of an acid catalyst, such as sulfuric acid, to promote cyclization and form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethyl-4-phenylchroman-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromanone scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromanones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-4-phenylchroman-2-one is not fully understood. it is known to interact with several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, it inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. These interactions suggest potential anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Chroman-4-one: Lacks the methyl and phenyl substitutions present in 7,8-Dimethyl-4-phenylchroman-2-one.
Chroman-2-one: Similar structure but different substitution pattern.
Flavonoids: Share the chromanone scaffold but have additional hydroxyl and other functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with various enzymes and proteins makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7,8-dimethyl-4-phenyl-3,4-dihydrochromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-11-8-9-14-15(13-6-4-3-5-7-13)10-16(18)19-17(14)12(11)2/h3-9,15H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOQOKDTOOUSDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)O2)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-[4-formyl-2-({3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-2-yl}oxy)phenoxy]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B405597.png)
![1-(4-Iodophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B405599.png)
![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(4-formyl-2-hydroxyphenoxy)tetrahydro-2H-pyran-4-yl acetate](/img/structure/B405601.png)

![N-(2-bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B405609.png)



![N-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B405615.png)
![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)acrylonitrile](/img/structure/B405617.png)
![4-(2,4-Dimethylphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B405618.png)

![3-(4-Ethylphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B405621.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile](/img/structure/B405622.png)
